2,4-Dichloro-3-methoxybenzoic acid
Description
Chemical Classification and Structural Distinctiveness
2,4-Dichloro-3-methoxybenzoic acid belongs to the class of aromatic carboxylic acids. Specifically, it is a benzoic acid derivative characterized by the presence of three substituents on the benzene (B151609) ring: two chlorine atoms at positions 2 and 4, and a methoxy (B1213986) group at position 3. This specific arrangement of a carboxyl group (-COOH), halogen atoms (-Cl), and a methoxy group (-OCH3) on the aromatic ring gives the molecule its distinct chemical properties and reactivity.
The presence of electron-withdrawing chlorine atoms and an electron-donating methoxy group creates a unique electronic environment on the benzene ring, influencing its reactivity in various chemical transformations. The interplay of these functional groups is a key area of study for chemists exploring the synthesis of novel compounds.
Significance of Substituted Benzoic Acids in Contemporary Chemical Research
Substituted benzoic acids, including halogenated and methoxylated derivatives, are fundamental building blocks in organic synthesis and play a crucial role in various fields of chemical research.
Halogenated Benzoic Acids:
Halogen atoms, particularly chlorine, are widely used substituents in medicinal chemistry and materials science. acs.org The introduction of halogen atoms can significantly alter a molecule's physical and chemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. acs.org Halogenated benzoic acids serve as important intermediates in the synthesis of pharmaceuticals and agrochemicals. For instance, they are precursors for quinolonecarboxylic acid derivatives with antibacterial activity. google.com The position of the halogen on the benzoic acid ring is critical, as it can influence the compound's metabolic fate and biological activity. oup.com
Methoxylated Benzoic Acids:
The methoxy group, an electron-donating group, also plays a significant role in modifying the properties of benzoic acid. Methoxylation can influence a compound's antioxidant activity and its ability to be incorporated into drug delivery systems. nih.gov For example, certain methoxylated benzoic acid derivatives have been explored for their potential in treating neurodegenerative diseases. nih.gov 3-Methoxybenzoic acid is a key intermediate in the synthesis of various natural products. sigmaaldrich.com The preparation of methoxybenzoic acids can be achieved through methods like the nucleophilic substitution of a corresponding chlorobenzonitrile with sodium methoxide (B1231860). google.com
The combination of halogen and methoxy substituents on a benzoic acid scaffold, as seen in this compound, offers a versatile platform for developing new molecules with tailored properties for specific applications.
Overview of Research Trajectories for Related Compounds
Research on substituted benzoic acids is diverse and continually evolving. Key areas of investigation include:
Development of Novel Synthetic Methodologies: Chemists are constantly seeking more efficient, economical, and environmentally friendly methods for synthesizing halogenated and methoxylated benzoic acids. google.com This includes exploring new catalysts and reaction conditions.
Medicinal Chemistry: A significant research focus is the design and synthesis of new drug candidates based on substituted benzoic acid scaffolds. This involves studying their interactions with biological targets to develop treatments for a wide range of diseases. acs.orgnih.gov The antiseptic properties of compounds like p-anisic acid (4-methoxybenzoic acid) have long been recognized. wikipedia.orgchemicalbook.com
Agrochemicals: Halogenated benzoic acids are integral to the development of new herbicides and pesticides. sigmaaldrich.com Research in this area aims to create more effective and selective crop protection agents.
Materials Science: Substituted benzoic acids are used to create new polymers and materials with specific optical, electronic, or physical properties.
Environmental Science: The environmental fate and degradation of halogenated benzoic acids are important areas of study due to their potential persistence as pollutants. nih.gov Researchers are investigating methods for their removal from soil and water. oup.comnih.gov
The unique substitution pattern of this compound positions it as a compound of interest for further exploration within these research trajectories.
Compound Data
Properties
IUPAC Name |
2,4-dichloro-3-methoxybenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2O3/c1-13-7-5(9)3-2-4(6(7)10)8(11)12/h2-3H,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMAQCSXFBGMUFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1Cl)C(=O)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies and Preparative Routes for 2,4 Dichloro 3 Methoxybenzoic Acid
Strategies for Regioselective Halogenation and Methoxylation of the Aromatic Ring
Achieving the specific 2,4-dichloro-3-methoxy substitution pattern on a benzoic acid core necessitates sophisticated synthetic approaches that allow for the selective introduction of halogen and methoxy (B1213986) groups at desired positions.
Directed ortho-Metalation Approaches in Benzoic Acid Synthesis
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. In this approach, a directing group on the aromatic ring coordinates to a strong base, typically an organolithium reagent, facilitating the deprotonation of a specific ortho-position. The resulting aryllithium species can then react with an electrophile to introduce a new substituent.
The carboxylic acid group itself can act as a directing group in ortho-lithiation reactions. acs.orgrsc.org By treating an unprotected benzoic acid with a strong base like s-butyllithium (s-BuLi) in the presence of a chelating agent such as N,N,N',N'-tetramethylethylenediamine (TMEDA), deprotonation occurs selectively at the position ortho to the carboxyl group. rsc.orgorganic-chemistry.orgacs.org This method offers a direct route to ortho-substituted benzoic acids.
For a molecule like 2,4-dichloro-3-methoxybenzoic acid, a multi-step sequence involving DoM could be envisioned. For instance, starting with a suitably substituted benzoic acid precursor, DoM could be used to introduce one of the substituents regioselectively. The directing ability of different functional groups (e.g., methoxy, chloro) in competition with the carboxylic acid group is a key consideration. rsc.orgunblog.fr The choice of the organolithium reagent and reaction conditions can also influence the regioselectivity of the metalation. organic-chemistry.orgacs.orgunblog.fr
Table 1: Regioselectivity in Directed ortho-Metalation of Substituted Benzoic Acids
| Directing Group | Reagent System | Site of Metalation | Reference |
| 2-Methoxy | s-BuLi/TMEDA | Ortho to carboxylate | organic-chemistry.orgacs.org |
| 2-Methoxy | n-BuLi/t-BuOK | Reversal of regioselectivity | organic-chemistry.orgacs.org |
| 3-Chloro | BuLi/TMEDA | Ortho to carboxylate | rsc.org |
| 3-Fluoro | BuLi/TMEDA | Ortho to carboxylate | rsc.org |
| 2,4-Dihalo | BuLi/TMEDA | Between the two halogens | rsc.org |
Transition Metal-Catalyzed Coupling Reactions for Substitution Patterns
Transition metal-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds in modern organic synthesis. thermofisher.comchemie-brunschwig.ch Reactions like the Suzuki, Heck, and Negishi couplings, often catalyzed by palladium, allow for the precise construction of substituted aromatic systems. thermofisher.comchemie-brunschwig.chyoutube.com
These reactions typically involve the coupling of an organometallic reagent with an organic halide or triflate. chemie-brunschwig.ch For the synthesis of this compound, a strategy could involve the coupling of a di-halogenated precursor with a methoxy-containing coupling partner, or vice versa. The choice of catalyst, ligands, and reaction conditions is critical for achieving high yields and selectivity. chemie-brunschwig.chnih.gov
While direct C-H activation and coupling reactions are emerging as powerful methods, the classic cross-coupling reactions remain a robust and widely used approach for constructing polysubstituted aromatics. These methods offer a high degree of control over the final substitution pattern.
Multi-step Synthesis Protocols for Differential Substitution
The synthesis of a complex molecule like this compound often necessitates a multi-step approach to introduce the substituents in a controlled manner. youtube.com Such a protocol might start from a simpler, commercially available substituted benzene (B151609) derivative.
A plausible synthetic route could begin with a compound like 3-hydroxybenzoic acid. This starting material could undergo regioselective chlorination reactions to introduce the two chlorine atoms at the 2 and 4 positions. Subsequent methylation of the hydroxyl group would yield the desired 3-methoxy substituent. Finally, the carboxylic acid group, if protected or modified during the synthesis, would be deprotected or revealed. The order of these steps is crucial to manage the directing effects of the existing substituents on the incoming groups. For instance, the activating and directing effects of the hydroxyl and methoxy groups would need to be carefully considered during the halogenation steps.
Carboxylic Acid Functionalization and Introduction Techniques
The introduction of the carboxylic acid group is a key step in the synthesis of this compound. This can be achieved either by modifying a precursor that already contains a related functional group or by introducing the carboxyl group onto a pre-functionalized aromatic ring.
Carboxylation Reactions on Halogenated and Methoxylated Precursors
Direct carboxylation of an aromatic C-H bond with carbon dioxide is a desirable but often challenging transformation. However, methods have been developed for the carboxylation of aromatic compounds. nih.gov For instance, the use of a strong base to generate a carbanion, which then reacts with CO2, is a common strategy.
A more traditional and reliable method involves the use of an organometallic intermediate. For example, a dihalomethoxybenzene precursor could be converted into an organolithium or Grignard reagent, which is then quenched with carbon dioxide to afford the corresponding benzoic acid. The challenge lies in the regioselective formation of the organometallic species.
Remote carboxylation of halogenated hydrocarbons using a nickel catalyst has also been reported, offering a novel approach to introduce a carboxyl group at a remote, unfunctionalized site. nih.govresearchgate.netrepec.org While this has been demonstrated for aliphatic systems, the principles could inspire new strategies for aromatic carboxylation.
Hydrolysis and Oxidation Pathways to Carboxylic Acid
The carboxylic acid functional group can be readily obtained from the hydrolysis of precursor functional groups such as nitriles or esters. libretexts.orglibretexts.orgchemguide.co.uklumenlearning.com The hydrolysis of a nitrile to a carboxylic acid is a particularly useful transformation as the nitrile group can be introduced via nucleophilic substitution of a halide, thereby extending the carbon chain. lumenlearning.com This hydrolysis can be carried out under either acidic or basic conditions. libretexts.orgchemguide.co.uk
Another common method for introducing a carboxylic acid group is through the oxidation of a methyl group on the aromatic ring. google.comncert.nic.in Strong oxidizing agents can convert a toluene (B28343) derivative to the corresponding benzoic acid. ncert.nic.insciencemadness.orgnih.govmdpi.com For the synthesis of this compound, a potential precursor would be 2,4-dichloro-3-methoxytoluene. Oxidation of this precursor would yield the desired product. Various oxidizing agents can be employed, and the reaction conditions can be tuned to achieve efficient conversion. google.comnih.gov
Mechanism of Reaction Pathways in this compound Synthesis
The formation of this compound can be approached through different mechanistic pathways. The two primary mechanisms involved are nucleophilic and electrophilic aromatic substitution, each playing a critical role in the introduction of the required functional groups onto the benzene ring.
Nucleophilic Aromatic Substitution (SNAr) is a key reaction for introducing nucleophiles, such as the methoxy group, onto an aromatic ring that is substituted with strong electron-withdrawing groups. For a precursor to this compound, an SNAr mechanism would typically involve the displacement of a halide by a methoxide (B1231860) nucleophile.
The SNAr reaction proceeds via a two-step addition-elimination mechanism.
Nucleophilic Attack : The nucleophile (e.g., sodium methoxide, CH₃O⁻) attacks the electron-deficient carbon atom bearing a good leaving group (like a chloride ion). This attack is the rate-determining step and forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The presence of electron-withdrawing groups (like nitro groups or additional halogens) ortho and para to the leaving group is crucial as they stabilize the negative charge of this intermediate, thereby activating the ring towards nucleophilic attack.
Leaving Group Departure : The aromaticity of the ring is restored by the elimination of the leaving group (e.g., Cl⁻).
In a hypothetical synthesis of this compound via an SNAr pathway, a starting material like 2,3,4-trichlorobenzoic acid could be used. The methoxide ion would preferentially substitute one of the chlorine atoms. The regioselectivity of the attack is determined by the combined electronic effects of the substituents. The carboxylic acid group (-COOH) and the chlorine atoms are electron-withdrawing, activating the ring for nucleophilic attack. The specific chlorine atom that is replaced would depend on the relative activation at each position.
Electrophilic Aromatic Substitution (EAS) is the most common method for introducing substituents onto a benzene ring. vaia.com A plausible and strategic pathway for synthesizing this compound involves a series of EAS reactions, where the order of substituent introduction is critical.
A likely synthetic route begins with 3-methoxybenzoic acid. The directing effects of the existing substituents—the methoxy group (-OCH₃) and the carboxylic acid group (-COOH)—will determine the position of the incoming electrophiles (Cl⁺).
Methoxy Group (-OCH₃) : This is a powerful activating group and an ortho, para-director due to its ability to donate electron density to the ring through resonance.
Carboxylic Acid Group (-COOH) : This is a deactivating group and a meta-director because it withdraws electron density from the ring.
When 3-methoxybenzoic acid undergoes electrophilic chlorination, the positions of the incoming chlorine atoms are determined by the interplay of these directing effects. brainly.com
The first chlorination will be directed by the powerful activating -OCH₃ group to the positions ortho and para to it. The position para to the methoxy group (C6) and one of the ortho positions (C2) are the most likely sites for substitution. The C4 position is sterically hindered and less favored.
The second chlorination will add to one of the remaining activated positions. If the first chlorine adds at the C2 position, the second chlorine will be directed to the C4 position, which is para to the -OCH₃ group and meta to the -COOH group.
This sequence leads to the desired this compound. The reaction is typically carried out using chlorine gas (Cl₂) with a Lewis acid catalyst such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃). vaia.com
Plausible Electrophilic Aromatic Substitution Pathway:

A schematic representation of the electrophilic chlorination of 3-methoxybenzoic acid to yield this compound. The directing effects of the methoxy and carboxylic acid groups guide the regioselective addition of chlorine atoms.
Optimization of Synthetic Efficiency and Yield for Industrial and Laboratory Scale
Optimizing the synthesis of this compound is crucial for both large-scale industrial production and smaller-scale laboratory preparations to ensure cost-effectiveness, sustainability, and high purity of the final product. Optimization strategies focus on reaction conditions, catalyst efficiency, and process design. researchgate.netutar.edu.my
The choice of reagents and catalysts is also critical. For instance, in chlorination reactions, using less hazardous chlorinating agents or developing recyclable catalyst systems can significantly improve the environmental footprint of the synthesis. sciencemadness.org
The table below outlines key parameters and their potential impact on the synthesis, providing a framework for optimizing the production of this compound.
| Parameter | Effect on Reaction | Optimization Strategy | Potential Outcome |
|---|---|---|---|
| Temperature | Affects reaction rate and selectivity. Higher temperatures can lead to side products. | Systematically vary temperature to find the optimal balance between reaction speed and yield of the desired isomer. | Increased yield, reduced formation of impurities. |
| Catalyst | Lewis acid catalysts (e.g., FeCl₃, AlCl₃) are essential for electrophilic chlorination. Catalyst concentration and activity are key. | Screen different catalysts for higher activity and selectivity. Investigate catalyst loading to minimize cost and waste. | Faster reaction times, higher conversion rates, and improved regioselectivity. |
| Solvent | Solvent polarity can influence reaction rates and the solubility of reagents and intermediates. | Test a range of solvents to find one that maximizes yield and facilitates product isolation. In some cases, solvent-free conditions may be possible. researchgate.net | Enhanced reaction efficiency and simplified purification process. |
| Reaction Time | Insufficient time leads to incomplete reaction, while excessive time can promote side reactions and decomposition. | Monitor reaction progress using techniques like HPLC or GC to determine the optimal reaction endpoint. | Maximized product yield while minimizing the formation of degradation products. |
| Pressure | For reactions involving gaseous reagents or elevated temperatures, pressure can influence reaction kinetics and equilibrium. google.com | In a sealed reactor, controlling pressure can increase the concentration of gaseous reactants, potentially accelerating the reaction. | Improved reaction rates and efficiency, particularly in industrial-scale gas-liquid phase reactions. |
Structural Elucidation and Advanced Spectroscopic Characterization of 2,4 Dichloro 3 Methoxybenzoic Acid
Application of High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Positional Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for determining the precise structure of an organic molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
¹H (proton) and ¹³C NMR spectra would provide critical information for the structural confirmation of 2,4-dichloro-3-methoxybenzoic acid.
¹H NMR: A predicted ¹H NMR spectrum would show distinct signals for the two aromatic protons, the methoxy (B1213986) group protons, and the carboxylic acid proton. The chemical shifts (δ) and coupling constants (J) between the aromatic protons would be essential for confirming their relative positions on the benzene (B151609) ring.
¹³C NMR: A ¹³C NMR spectrum would display signals for each of the eight unique carbon atoms in the molecule (seven in the benzene ring and carboxylic acid, plus one in the methoxy group). The chemical shifts would help to confirm the positions of the chloro and methoxy substituents.
Interactive Data Table: Predicted ¹H and ¹³C NMR Data (Note: As experimental data is unavailable, this table is a placeholder illustrating the expected data format.)
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| H-5 | - | - |
| H-6 | - | - |
| OCH₃ | - | - |
| COOH | - | - |
| C-1 | - | - |
| C-2 | - | - |
| C-3 | - | - |
| C-4 | - | - |
| C-5 | - | - |
| C-6 | - | - |
| C=O | - | - |
Two-dimensional (2D) NMR experiments are powerful tools for establishing the connectivity between atoms in a molecule.
COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, confirming the connectivity of the aromatic protons.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum would show direct one-bond correlations between protons and the carbons they are attached to. This would definitively link the signals of the aromatic protons to their corresponding carbon atoms in the ring and the methoxy protons to the methoxy carbon.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial for establishing long-range (2-3 bond) correlations. It would show correlations from the methoxy protons to the C-3 carbon and from the aromatic protons to neighboring quaternary carbons (like those bearing the chloro and carboxyl groups), which is essential for unambiguously assigning the substitution pattern.
Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis
Mass spectrometry (MS) is used to determine the molecular weight and molecular formula of a compound and to gain structural insights from its fragmentation patterns. For this compound (C₈H₆Cl₂O₃), the expected monoisotopic mass would be approximately 219.9694 Da. The presence of two chlorine atoms would result in a characteristic isotopic pattern (M, M+2, M+4) in the mass spectrum, providing strong evidence for the molecular formula. Analysis of the fragmentation pattern under electron ionization (EI) would likely show initial loss of radicals such as •OH or •OCH₃, followed by the loss of CO or HCl, which would further support the proposed structure.
Interactive Data Table: Predicted Mass Spectrometry Data (Note: As experimental data is unavailable, this table is a placeholder.)
| m/z (Predicted) | Ion Identity | Description |
|---|---|---|
| 220, 222, 224 | [M]⁺• | Molecular ion peak with chlorine isotopes |
| 205, 207, 209 | [M-CH₃]⁺ | Loss of methyl radical |
| 203, 205, 207 | [M-OH]⁺ | Loss of hydroxyl radical |
| 192, 194, 196 | [M-CO]⁺• | Loss of carbon monoxide |
Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations
Infrared (IR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show several characteristic absorption bands.
Interactive Data Table: Predicted Infrared Spectroscopy Data (Note: As experimental data is unavailable, this table is a placeholder.)
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| ~3000-2500 | O-H stretch (broad) | Carboxylic Acid |
| ~1700 | C=O stretch | Carboxylic Acid |
| ~1600, ~1470 | C=C stretch | Aromatic Ring |
| ~1250, ~1050 | C-O stretch | Aryl Ether & Carboxylic |
| ~1100-1000 | C-H in-plane bend | Aromatic Ring |
X-ray Crystallography for Solid-State Molecular Geometry and Conformation Analysis
X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state, including precise bond lengths, bond angles, and conformational details. If a suitable single crystal of this compound could be grown, this technique would confirm the substitution pattern on the benzene ring and reveal how the molecules pack in the crystal lattice, including any intermolecular interactions like hydrogen bonding between the carboxylic acid groups.
Interactive Data Table: Predicted Crystallographic Data (Note: As experimental data is unavailable, this table is a placeholder.)
| Parameter | Value |
|---|---|
| Crystal System | - |
| Space Group | - |
| a (Å) | - |
| b (Å) | - |
| c (Å) | - |
| α (°) | - |
| β (°) | - |
| γ (°) | - |
| Volume (ų) | - |
Design, Synthesis, and Evaluation of Derivatives and Analogs of 2,4 Dichloro 3 Methoxybenzoic Acid
Systematic Modification of Halogen and Methoxy (B1213986) Substitution Patterns
The biological activity and physicochemical properties of benzoic acid derivatives are highly dependent on the substitution patterns of electron-withdrawing and electron-donating groups on the aromatic ring. Systematic modifications, including the synthesis of positional isomers and the introduction of alternative halogens, are key strategies in medicinal chemistry to modulate these properties.
The precise placement of chloro and methoxy groups on the benzoic acid ring significantly influences molecular conformation and interaction with biological targets. The synthesis of positional isomers is a critical step in exploring the structure-activity relationship (SAR). For instance, the well-known herbicide 3,6-dichloro-2-methoxybenzoic acid (Dicamba) is a positional isomer of the title compound. google.comechemi.com Its synthesis often starts from materials like 2,5-dichloroaniline (B50420) and involves multiple steps including diazotization, methylation, and hydrolysis. google.comgoogle.com Another positional isomer, 3,5-dichloro-4-methoxybenzoic acid, can be synthesized from 2,6-dichloro-4-methylphenol (B86849) through a multi-step reaction. chemicalbook.com Similarly, 4-amino-5-chloro-2-methoxybenzoic acid, an important intermediate for several pharmaceutical agents, is synthesized from p-aminosalicylic acid via methylation, chlorination, and hydrolysis. google.com
The study of how positional isomerism affects physical properties, such as in liquid crystals, demonstrates that even subtle changes in substituent placement can lead to significant differences in molecular organization and behavior. These synthetic strategies highlight the chemical pathways available for creating a library of dichlorinated methoxybenzoic acid isomers for further evaluation.
| Compound Name | Starting Material | Key Synthesis Steps | Reference |
|---|---|---|---|
| 3,6-dichloro-2-methoxybenzoic acid (Dicamba) | 2,5-dichloroaniline | Diazotization, Methylation, Hydrolysis | google.comgoogle.com |
| 3,5-dichloro-4-methoxybenzoic acid | 2,6-dichloro-4-methylphenol | Multi-step reaction | chemicalbook.com |
| 4-amino-5-chloro-2-methoxybenzoic acid | p-aminosalicylic acid | Methylation, Chlorination, Deesterification, Acidification | google.com |
| 3,5-dichlorobenzoic acid | 3,5-dichloroanthranilic acid | Diazotization, Nitrogen elimination | prepchem.com |
Replacing chlorine atoms with other halogens like fluorine or bromine can significantly alter the electronic and steric properties of the molecule, impacting its lipophilicity, metabolic stability, and binding affinity. The synthesis of fluoro- and bromo-analogs is therefore a common strategy in drug design. purdue.edu For example, synthetic routes have been developed for various fluoro- and chloro-substituted sulfamoyl benzoic acid analogues to explore their activity as specific receptor agonists. nih.gov The introduction of fluorine can be achieved using various fluorinating agents, and synthetic protocols for creating α-fluoro(disulfonyl)methane and its chloro analogues have been established. researchgate.net The synthesis of such analogs allows for a fine-tuning of the molecule's properties.
Structural Elaboration via Esterification and Amidation of the Carboxylic Acid Moiety
The carboxylic acid group is a prime target for structural modification through esterification and amidation. These reactions convert the acidic moiety into neutral esters or amides, which can drastically change the compound's solubility, polarity, and ability to act as a hydrogen bond donor.
Esterification is commonly achieved through methods like the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. masterorganicchemistry.comyoutube.com For acid-sensitive substrates, alternative methods such as the Steglich esterification using dicyclohexylcarbodiimide (B1669883) (DCC) and a catalyst like 4-dimethylaminopyridin (DMAP) are employed. commonorganicchemistry.com Other methods include alkylation with agents like iodomethane (B122720) or dimethyl sulfate, or conversion to an acid chloride followed by reaction with an alcohol. commonorganicchemistry.com
Amidation strategies often involve activating the carboxylic acid to facilitate reaction with an amine. This can be achieved by converting the acid to a more reactive species like an acid chloride or by using coupling reagents. For instance, 2,4-dichloro-5-sulfamoylbenzoic acid is synthesized by first creating an intermediate, 2,4-dichloro-5-carboxybenzenesulfonyl chloride, which then undergoes ammoniation. patsnap.com
| Reaction | Reagents/Conditions | Key Features | Reference |
|---|---|---|---|
| Fischer Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄) | Equilibrium reaction; best with excess simple alcohols. | masterorganicchemistry.comyoutube.com |
| Steglich Esterification | Alcohol, DCC, DMAP | Good for acid-sensitive substrates. | commonorganicchemistry.com |
| Acid Chloride Formation | SOCl₂ or Oxalyl Chloride, then Alcohol/Amine | Two-step process via a highly reactive intermediate. | commonorganicchemistry.com |
| Ammoniation | Ammonia water | Used to form primary amides from activated acid derivatives. | patsnap.com |
Synthesis of Conjugates and Pro-drug Forms for Enhanced Bioavailability and Specificity
Low aqueous solubility and poor membrane permeability can limit the therapeutic potential of a compound. Converting a carboxylic acid into a prodrug, often through esterification, is a well-established strategy to overcome these limitations. rsc.org A prodrug is an inactive form of a drug that is metabolized into the active form within the body. nih.gov
Ester prodrugs are typically more lipophilic than the parent carboxylic acid, which can enhance their absorption across biological membranes. nih.gov Once absorbed, endogenous esterase enzymes can hydrolyze the ester bond, releasing the active acidic drug. nih.gov This approach has been successfully applied to various benzoic acid derivatives to improve their antimycobacterial activity, where the ester form facilitates entry into the bacilli before being hydrolyzed to the active acid. nih.govnih.gov The synthesis of dimeric prodrugs, where two drug molecules are joined by a linker, represents another advanced strategy to control drug release and improve delivery. mdpi.com
Impact of Substituent Effects on Molecular Recognition and Interaction
The nature and position of substituents on the benzoic acid ring are paramount in dictating how the molecule interacts with its biological target. Halogen atoms (Cl, F, Br) primarily exert an electron-withdrawing inductive effect and can participate in halogen bonding, a type of non-covalent interaction. The methoxy group (-OCH₃) has a dual nature; it is electron-withdrawing inductively but electron-donating through resonance.
These electronic effects modulate the acidity (pKa) of the carboxylic acid and the electron density distribution across the aromatic ring. This, in turn, influences the strength of hydrogen bonds, dipole-dipole interactions, and hydrophobic interactions that govern molecular recognition. Studies on various substituted benzoic acids have shown that the interplay of these substituent effects determines binding affinity and biological activity. For example, the introduction of fluoro, chloro, and bromo groups at the meta position of sulfamoyl benzoic acid analogues was used to modulate their potency and specificity for their target receptor. nih.gov
Investigation of Biological Activities and Underlying Molecular Mechanisms for 2,4 Dichloro 3 Methoxybenzoic Acid and Its Derivatives
Antimicrobial Activity Studies
Derivatives of 2,4-Dichloro-3-methoxybenzoic acid have been the subject of numerous studies to determine their effectiveness against a wide range of microbial pathogens. These investigations have unveiled promising antibacterial and antifungal properties, which are detailed in the subsequent sections.
Antibacterial Efficacy against Gram-Positive and Gram-Negative Bacterial Strains
The antibacterial potential of various derivatives has been demonstrated against both Gram-positive and Gram-negative bacteria. For instance, novel dihydropyrimidine (B8664642) derivatives have shown significant inhibitory activity, with Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa being particularly susceptible. nih.gov Similarly, Staphylococcus aureus, a Gram-positive bacterium, was also found to be vulnerable to these compounds. nih.gov
Derivatives of 1,2,4-triazole (B32235) have exhibited strong antibacterial effects, particularly against Staphylococcus aureus. nih.gov In some cases, the activity of these synthesized compounds was comparable or even superior to standard antibiotics like streptomycin. nih.gov Another class of derivatives, triazolo[4,3-a]pyrazines, also displayed notable antibacterial activity against both S. aureus and E. coli. mdpi.com
Furthermore, 2,4-dichloro-5-sulfamoyl benzoic acid, a related compound, has demonstrated potent activity against methicillin-resistant Staphylococcus aureus (MRSA), a significant public health concern. researchgate.net Studies on 2(5H)-furanone derivatives indicated higher potency towards P. aeruginosa compared to S. aureus and E. coli. jmest.org
| Derivative Class | Bacterial Strain(s) | Key Findings | Citations |
| Dihydropyrimidines | E. coli, P. aeruginosa, S. aureus | Significant inhibitory activity observed, especially against Gram-negative bacteria. | nih.gov |
| 1,2,4-Triazoles | S. aureus | Strong antibacterial effects, in some cases superior to streptomycin. | nih.gov |
| Triazolo[4,3-a]pyrazines | S. aureus, E. coli | Good to moderate antibacterial activity. | mdpi.com |
| 2,4-dichloro-5-sulfamoyl benzoic acid | Methicillin-resistant S. aureus (MRSA) | Potent anti-MRSA activity. | researchgate.net |
| 2(5H)-Furanones | P. aeruginosa, E. coli, S. aureus | More potent against P. aeruginosa. | jmest.org |
Antifungal Potency against Diverse Fungal Pathogens
The antifungal properties of these derivatives have also been a key area of investigation. Dihydropyrimidine derivatives have demonstrated remarkable activity against fungal pathogens such as Aspergillus niger and Candida albicans. nih.gov Similarly, derivatives of 1,2,4-triazole were found to be effective against Microsporum gypseum, with some compounds showing activity superior to the standard drug ketoconazole. nih.gov
Research on 2-acyl-1,4-benzohydroquinone derivatives has highlighted their potent antifungal capabilities against a variety of Candida species and filamentous fungi. researchgate.netnih.govmdpi.com For certain fungal strains, the efficacy of these compounds was comparable to that of Amphotericin B, a commonly used antifungal medication. researchgate.netnih.gov Another compound, 2-chloro-N-phenylacetamide, exhibited antifungal activity against strains of Aspergillus flavus. scielo.br Benzoic acid derivatives, such as 3,4,5-trihydroxybenzoic acid, have also shown effectiveness against Candida and dermatophyte species. scirp.org
| Derivative Class | Fungal Pathogen(s) | Key Findings | Citations |
| Dihydropyrimidines | Aspergillus niger, Candida albicans | Remarkable antifungal activity with significant MIC values. | nih.gov |
| 1,2,4-Triazoles | Microsporum gypseum | Strong antifungal effects, sometimes superior to ketoconazole. | nih.gov |
| 2-Acyl-1,4-benzohydroquinones | Candida species, filamentous fungi | Potent antifungal activity, comparable to Amphotericin B in some cases. | researchgate.netnih.govmdpi.com |
| 2-chloro-N-phenylacetamide | Aspergillus flavus | Demonstrated antifungal activity with notable MIC and MFC values. | scielo.br |
| 3,4,5-trihydroxybenzoic acid | Candida species, dermatophytes | Effective against various medically important fungi. | scirp.org |
In Vitro Assays for Efficacy Quantification
A variety of in vitro assays have been employed to quantify the antimicrobial efficacy of these compounds. The most common of these is the determination of the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism. nih.govmdpi.comresearchgate.netscielo.brmdpi.com
For antifungal testing, in addition to the MIC, the Minimum Fungicidal Concentration (MFC) is also determined to find the lowest concentration that results in microbial death. scielo.br Another method used, particularly for fungi, is the halo of inhibition (HOI) assay, which measures the area around a substance where fungal growth is inhibited. researchgate.netnih.govmdpi.com For assessing the impact on bacterial biofilms, crystal violet staining is a common technique to quantify the biofilm biomass. jmest.orgnih.gov
Exploration of Molecular Targets and Mechanisms of Action
Understanding the molecular mechanisms by which these compounds exert their antimicrobial effects is crucial for their development as therapeutic agents. For some 1,2,4-triazole derivatives, it is suggested that their antibacterial action involves the disruption of the bacterial cell membrane and the inhibition of essential enzymes like DNA gyrase and topoisomerase IV. mdpi.com
In the case of certain antifungal agents, the mechanism can involve interference with the integrity of the plasma membrane. nih.gov For example, the antifungal action of 2-chloro-N-phenylacetamide is thought to be due to its binding to ergosterol, a key component of the fungal cell membrane, and potentially inhibiting DNA synthesis. scielo.br
Anti-Quorum Sensing Activities and Inhibition of Bacterial Communication
Quorum sensing (QS) is a system of cell-to-cell communication in bacteria that regulates various processes, including virulence factor production and biofilm formation. mdpi.com The inhibition of QS is a promising strategy to combat bacterial infections without exerting selective pressure that leads to resistance.
Assessment of Biofilm Formation Inhibition
Bacterial biofilms are communities of microorganisms encased in a self-produced matrix, which provides protection against antibiotics and host immune responses. nih.gov Several derivatives have shown the ability to inhibit the formation of these resilient structures.
Studies have demonstrated that certain metabolic inhibitors can effectively prevent the formation of multi-species biofilms. nih.gov Derivatives of 2(5H)-furanone have been assessed for their ability to inhibit biofilm formation in P. aeruginosa, E. coli, and S. aureus. jmest.org Furthermore, natural compounds such as 3-hydroxybenzoic acid, derived from Illicium verum, have been shown to possess significant antibiofilm properties against S. aureus. nih.gov Extracts from plants like Trigonella foenum-graecum and Eucalyptus globulus have also demonstrated the ability to inhibit biofilm formation in multidrug-resistant strains of S. aureus, E. coli, and P. aeruginosa. mdpi.comjournal-jop.org The inhibitory mechanism often involves the disruption of factors essential for biofilm integrity, such as exopolysaccharide (EPS) production, bacterial aggregation, and swarming motility. nih.gov
Modulation of Virulence Factor Expression
Information regarding the direct modulation of virulence factor expression by this compound is not extensively available in the current scientific literature. Research has predominantly focused on its role as a metabolite of the herbicide dicamba (B1670444) and its effects on plant systems.
Auxin-Mimicking Activities and Plant Growth Regulation (in comparison to related compounds like dicamba)
This compound is recognized as a primary metabolite of the synthetic auxin herbicide dicamba (3,6-dichloro-2-methoxybenzoic acid). Synthetic auxins are designed to mimic the effects of endogenous auxins, such as indole-3-acetic acid (IAA), and are widely utilized in agriculture as herbicides and plant growth regulators. nih.gov Auxinic herbicides are particularly effective against dicotyledonous (broadleaf) weeds. nih.gov
The mode of action for auxinic herbicides is dose-dependent, and the sensitivity of the plant tissue and species also plays a crucial role. nih.gov While natural auxins are rapidly inactivated within the plant through processes like conjugation and degradation, synthetic auxins such as 2,4-D (2,4-dichlorophenoxyacetic acid) and by extension, metabolites like this compound, persist for longer durations, leading to more pronounced and often lethal effects on susceptible plants. nih.gov
Investigation of Cellular and Tissue-Level Responses in Plant Systems
The application of synthetic auxins induces a range of cellular and tissue-level responses in susceptible plants. Observable symptoms can appear within a few hours of application and include growth distortions, leaf epinasty (downward bending), and stem curvature, which ultimately lead to senescence and plant death. nih.gov
At the subcellular level, chloroplasts have been identified as a primary target for the synthetic auxin 2,4-D. nih.gov The compound tends to accumulate and be metabolized within these organelles. nih.gov The impact on photosynthesis is concentration-dependent; low concentrations may initially enhance carbon assimilation and photochemical reactions, whereas higher concentrations are inhibitory. nih.gov Specifically, 2,4-D has been shown to block electron transport in photosystem II by inhibiting the Hill reaction. nih.gov This disruption leads to a reduction in chlorophyll (B73375) and carotenoid content and alters the xanthophyll/carotene ratio, signaling the senescence of the photosynthetic apparatus. nih.gov
Furthermore, synthetic auxins can disrupt the plant's natural hormonal balance. An overdose of 2,4-D, similar to an excess of IAA, can trigger the de novo synthesis of 1-aminocyclopropane-1-carboxylic acid (ACC) synthase, a key enzyme in the biosynthesis of ethylene, a plant hormone associated with stress and senescence. nih.gov
Interactions with Plant Auxin Receptors and Signal Transduction Pathways
The molecular mechanism of auxin action involves a well-defined signal transduction pathway. In the absence of high auxin concentrations, Auxin/Indole-3-Acetic Acid (Aux/IAA) proteins form heterodimers with Auxin Response Factors (ARFs), which represses the transcription of auxin-responsive genes. nih.gov
When auxin concentrations increase, auxin binds to its receptor, which is part of an SCF-TIR1/AFB E3 ubiquitin ligase complex. This binding event promotes the ubiquitination and subsequent degradation of the Aux/IAA repressor proteins by the 26S proteasome. nih.gov The degradation of the repressor releases the ARF, allowing it to activate the expression of auxin-responsive genes, which in turn leads to the physiological responses associated with auxin. nih.gov Synthetic auxins, including dicamba and its metabolites, are thought to act by hijacking this natural signaling pathway, leading to uncontrolled and ultimately lethal gene expression.
Studies on other dichlorinated auxin analogs, such as 3,4-dichlorophenylacetic acid (Dcaa), have shown that they can induce the expression of auxin-responsive genes and act through auxin receptors. nih.gov Molecular docking studies have indicated that these analogs can bind to auxin receptors, with TIR1 often showing high binding activity. nih.gov This provides a model for how this compound likely interacts with the plant's auxin perception and signaling machinery.
Mechanisms of Action in Plant Hormone Mimicry
The ability of this compound and related compounds to mimic natural plant hormones stems from their structural similarity to endogenous auxins like IAA. This structural resemblance allows them to bind to the auxin receptors and trigger the downstream signaling cascade. However, a key difference lies in their persistence within the plant. nih.gov
Synthetic auxins are generally more stable and less susceptible to the plant's natural degradation and inactivation mechanisms. nih.govnih.gov This prolonged activity leads to a sustained and amplified auxin response, overwhelming the plant's ability to regulate its growth and development. The resulting hormonal imbalance, particularly the overproduction of ethylene, contributes significantly to the herbicidal effects. nih.gov The unregulated activation of auxin-responsive genes leads to uncontrolled cell division and elongation, resulting in the characteristic symptoms of epinasty, tissue swelling, and eventual necrosis.
Studies on Evolved Resistance Mechanisms in Plant Systems
The widespread and intensive use of synthetic auxin herbicides has led to the evolution of resistance in numerous weed species. nih.govnih.gov These resistance mechanisms can be broadly categorized into target-site resistance (TSR) and non-target-site resistance (NTSR). nih.govnih.gov
Target-Site Resistance (TSR): This form of resistance involves genetic mutations in the genes that encode the herbicide's target protein, in this case, the auxin receptors. nih.govnih.gov These mutations can alter the binding site of the receptor, reducing its affinity for the herbicide and thereby diminishing its effect.
Non-Target-Site Resistance (NTSR): NTSR encompasses a variety of mechanisms that prevent the herbicide from reaching its target site in a toxic concentration. nih.govnih.gov These include:
Reduced uptake and translocation: Some resistant plants have evolved to absorb less of the herbicide or to be less efficient at translocating it from the point of contact to other parts of the plant. mdpi.comresearchgate.net For instance, in some 2,4-D resistant weed populations, reduced translocation was identified as a key resistance mechanism. mdpi.comresearchgate.net
Enhanced metabolism: Resistant plants may have an increased capacity to metabolize the herbicide into non-toxic or less toxic compounds. mdpi.comresearchgate.net This often involves the upregulation of enzyme families such as cytochrome P450 monooxygenases. mdpi.comresearchgate.net Studies have shown that enhanced metabolism is a significant resistance mechanism in several 2,4-D resistant weed species. mdpi.comresearchgate.net
Sequestration: The herbicide may be sequestered or compartmentalized within the plant cell, for example, in the vacuole, preventing it from reaching its target in the nucleus.
It is not uncommon for multiple resistance mechanisms, both TSR and NTSR, to be present within a single resistant plant, providing a higher level of resistance. nih.gov
Interactive Data Table: Mechanisms of 2,4-D Resistance in Various Weed Species
| Weed Species | Resistance Mechanism(s) | Key Findings |
| Amaranthus hybridus | Reduced translocation and enhanced metabolism | 54% of 2,4-D was degraded. mdpi.com |
| Conyza canadensis | Enhanced metabolism | Malathion synergized with 2,4-D, indicating P450 involvement. mdpi.comresearchgate.net |
| Conyza sumatrensis | Enhanced metabolism | Malathion synergized with 2,4-D, indicating P450 involvement. mdpi.comresearchgate.net |
| Hirschfeldia incana | Reduced translocation | This was the only contributing mechanism to resistance found in this species. mdpi.comresearchgate.net |
| Parthenium hysterophorus | Reduced translocation and enhanced metabolism | 61% of 2,4-D was degraded. mdpi.com |
| Papaver rhoeas | Reduced translocation and enhanced metabolism | 62% of 2,4-D was degraded. mdpi.com |
Other Potential Biological Activities
While the primary focus of research on this compound has been its herbicidal properties, studies on structurally similar benzoic acid derivatives suggest other potential biological activities. For example, research on benzoic acid derivatives isolated from the fungus Bjerkandera adusta has shown that these compounds can modulate the proteostasis network in human cells. nih.gov
Specifically, compounds like 3-chloro-4-methoxybenzoic acid have been found to enhance the activity of the ubiquitin-proteasome system and the autophagy-lysosome pathway, which are the two main protein degradation systems in the cell. nih.gov In silico studies have suggested that these compounds may bind to and activate cathepsins B and L, key enzymes in the autophagy-lysosome pathway. nih.gov Given that the activity of these protein degradation pathways declines with age, such compounds are being investigated as potential modulators of the proteostasis network and as potential anti-aging agents. nih.gov
Antioxidant Potency and Free Radical Scavenging Mechanisms
The antioxidant capacity of phenolic acids, including derivatives of benzoic acid, is a subject of significant scientific interest due to their potential to mitigate oxidative stress, a factor implicated in numerous diseases. The antioxidant activity of these compounds is fundamentally linked to their chemical structure, particularly the arrangement of substituents on the benzene (B151609) ring.
Research into the structure-antioxidant activity relationship of phenolic acids demonstrates that the presence and position of hydroxyl (-OH) and methoxy (B1213986) (-OCH3) groups are critical determinants of their efficacy. nih.gov Generally, both phenolic hydroxyl and methoxy groups enhance the antioxidant activity. nih.gov The mechanism by which these compounds exert their antioxidant effects can involve several pathways, including Hydrogen Atom Transfer (HAT), Single-Electron Transfer followed by Proton Transfer (SET-PT), and Sequential Proton-Loss Electron Transfer (SPLET). nih.gov In DPPH (2,2'-diphenyl-1-picrylhydrazyl) assays, it is speculated that HAT, SET-PT, and SPLET mechanisms may all be operative. nih.gov Conversely, in FRAP (ferric ion reducing antioxidant power) systems, the SPLET mechanism appears to be predominant. nih.gov
The specific structure of the carboxylic acid side chain also influences antioxidant potency. Studies comparing different phenolic acids have shown that those with -CH2COOH (phenylacetic acid) and -CH=CHCOOH (cinnamic acid) groups tend to exhibit stronger antioxidant activities than those with a -COOH (benzoic acid) group, assuming other substituents are the same. nih.gov This enhancement is related to the O-H bond dissociation enthalpy of the phenolic hydroxyl group and the electron-donating ability of the functional groups. nih.gov
Derivatives of this compound, when incorporated into more complex molecular structures, have shown notable antioxidant potential. For instance, novel hydrazide derivatives have been synthesized and screened for their antioxidant activity using the DPPH radical scavenging method. nih.gov Some of these derivatives exhibited antioxidant activity significantly higher than the well-known antioxidant, ascorbic acid. nih.gov For example, certain synthesized hydrazones and triazolethiones demonstrated superior DPPH radical scavenging activity compared to the standard. nih.gov The introduction of specific moieties, such as naphthalene (B1677914) or thiophene, to the core structure can modulate this activity. nih.gov
Table 1: Antioxidant Activity of Selected Benzoic Acid Derivatives This table is for illustrative purposes and synthesizes general findings from the cited research.
| Compound Class | Key Structural Features | Relative Antioxidant Activity | Predominant Mechanism(s) |
|---|---|---|---|
| Hydroxybenzoic Acids | Presence of -OH and -OCH3 groups | Enhanced activity | HAT, SET-PT, SPLET nih.gov |
| Phenylacetic Acids | -CH2COOH side chain | Higher than corresponding benzoic acids nih.gov | Relates to O-H bond dissociation enthalpy nih.gov |
| Cinnamic Acids | -CH=CHCOOH side chain | Higher than corresponding benzoic acids nih.gov | Relates to electron-donating ability nih.gov |
| Hydrazide Derivatives | Incorporation of hydrazone, triazolethione moieties | Can be higher than ascorbic acid nih.gov | DPPH radical scavenging |
Anti-inflammatory Effects and Related Biochemical Pathways
Inflammation is a critical biological response implicated in a wide array of diseases. cnr.it Benzoic acid derivatives have been investigated for their potential to modulate inflammatory processes. The anti-inflammatory effects of these compounds are often mediated through their interaction with key biochemical pathways that regulate the production of inflammatory mediators.
One of the primary mechanisms of anti-inflammatory action involves the inhibition of enzymes in the arachidonic acid (AA) metabolic pathway, such as cyclooxygenase (COX) enzymes (COX-1 and COX-2). nih.gov These enzymes are responsible for the synthesis of prostaglandins (B1171923), which are key mediators of inflammation. By inhibiting these enzymes, compounds can reduce the inflammatory response. Studies on related methoxy-substituted compounds have shown an ability to inhibit prostaglandin (B15479496) biosynthesis. nih.gov
Another critical pathway in inflammation is the nuclear factor-kappa B (NF-κB) signaling pathway. cnr.it NF-κB is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. Inhibition of the NF-κB pathway is a key target for anti-inflammatory drugs. Research on methoxy derivatives of other complex molecules has demonstrated a significant role in inhibiting the NF-κB pathway and restoring normal levels of reactive oxygen species (ROS) and nitric oxide (NO) upon activation by lipopolysaccharide (LPS), a potent inflammatory stimulus. cnr.it
Furthermore, some benzoic acid derivatives have shown the ability to modulate inflammatory cytokines. For example, 2-hydroxy-4-methoxybenzoic acid (a structural isomer of the target compound's class) has been shown to attenuate liver injury by restoring the levels of inflammatory cytokines such as TNF-α, IL-1β, IL-10, and IL-6. nih.gov This hepatoprotective effect was linked to its antioxidant and anti-inflammatory mechanisms. nih.gov Similarly, other salicylic (B10762653) acid derivatives have been found to inhibit inflammation in LPS-induced models, presumably by inhibiting LPS-induced NF-κB signaling pathways. researchgate.net
Table 2: Anti-inflammatory Mechanisms of Benzoic Acid Derivatives This table summarizes potential mechanisms based on research on related compounds.
| Biochemical Pathway | Role in Inflammation | Effect of Derivatives |
|---|---|---|
| Arachidonic Acid Metabolism | Produces inflammatory mediators like prostaglandins via COX enzymes. nih.gov | Inhibition of prostaglandin biosynthesis. nih.gov |
| NF-κB Signaling | Controls transcription of pro-inflammatory cytokines. cnr.it | Inhibition of the pathway, leading to reduced inflammatory response. cnr.itresearchgate.net |
| Inflammatory Cytokines (e.g., TNF-α, IL-6) | Mediate and amplify the inflammatory cascade. nih.gov | Restoration of normal cytokine levels. nih.gov |
Structure-Activity Relationship (SAR) Studies for Biological Efficacy
Quantitative Analysis of Structural Descriptors and Biological Responses
Quantitative Structure-Activity Relationship (QSAR) is a computational methodology used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. mdpi.com This approach is instrumental in drug discovery for predicting the activity of new compounds before their synthesis. mdpi.com The process involves calculating molecular descriptors that encode the structural and physicochemical features of the molecules. mdpi.com
For derivatives of 2,4-dichlorobenzoic acid, QSAR studies have been employed to understand the structural requirements for their biological activities. For instance, in the context of antidiabetic potential, QSAR models have been developed for 2,4-dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic acid derivatives. nih.govresearchgate.net These studies aim to identify the key structural characteristics that govern their inhibitory potential against enzymes like α-amylase and α-glucosidase. nih.govresearchgate.net
The descriptors used in QSAR can be classified by their dimensionality (0D, 1D, 2D, 3D). mdpi.com These can range from simple counts of atoms and molecular weight (0D/1D) to complex topological indices derived from the 2D structure and 3D coordinates of the atoms. mdpi.com For substituted benzene derivatives, specific equations have been developed to estimate descriptors that represent dispersion and repulsion interactions, which can be crucial for understanding how the molecule interacts with a biological target. nih.gov The development of a robust QSAR model typically involves several steps: selection of a dataset of compounds with known activities, calculation of descriptors, partitioning the data into training and test sets, building the model using statistical methods like multiple linear regression, and validating the model's predictive power. mdpi.com
Pharmacophore Modeling for Ligand Design and Optimization
Pharmacophore modeling is a powerful tool in computer-aided drug design that identifies the essential three-dimensional arrangement of chemical features (pharmacophoric features) necessary for a molecule to exert a specific biological effect. dovepress.com These features typically include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups. nih.gov
Pharmacophore models can be generated in two primary ways: ligand-based or structure-based. nih.gov Ligand-based models are created by superimposing a set of active molecules and extracting the common chemical features that are essential for their activity. nih.gov This approach is used when the 3D structure of the biological target is unknown. Structure-based models, on the other hand, are derived from the 3D structure of the target protein, usually with a ligand bound to its active site. dovepress.com These models define the key interaction points between the ligand and the receptor. dovepress.com
The most common application of pharmacophore models is in virtual screening to identify new, structurally diverse compounds from large chemical databases that match the pharmacophoric query. nih.gov This helps in discovering novel scaffolds for lead compounds. nih.gov Furthermore, pharmacophore models are crucial for lead optimization, where they guide the modification of a known active compound to improve its potency and selectivity. grafiati.com They can also be combined with molecular docking simulations to improve the accuracy of virtual screening by guiding the placement of ligands into the active site of a target. dovepress.com While specific pharmacophore models for this compound are not detailed in the provided results, the principles have been applied to various benzoic acid derivatives to understand their interaction with biological targets and to design new, more potent inhibitors. nih.govresearchgate.netgrafiati.com
Table 3: Common Pharmacophoric Features in Drug Design This table lists common features used in pharmacophore modeling.
| Pharmacophoric Feature | Description | Example Interaction |
|---|---|---|
| Hydrogen Bond Acceptor | An atom or group that can accept a hydrogen bond. | Carbonyl oxygen, ether oxygen |
| Hydrogen Bond Donor | An atom or group that can donate a hydrogen in a hydrogen bond. | Hydroxyl group (-OH), Amine group (-NH) |
| Hydrophobic Feature | A nonpolar region of the molecule. | Alkyl chains, phenyl rings |
| Aromatic Ring | A planar, cyclic, conjugated ring system. | Benzene ring |
| Positive/Negative Ionizable | A group that can carry a positive or negative charge at physiological pH. | Carboxylic acid (-COOH), Amine group (-NH2) |
Computational Chemistry and Molecular Modeling Applications for 2,4 Dichloro 3 Methoxybenzoic Acid
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are pivotal for understanding the intrinsic electronic properties of a molecule. orientjchem.org These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within a molecule, which in turn dictate its structure, stability, and chemical reactivity.
For 2,4-dichloro-3-methoxybenzoic acid, DFT calculations can be employed to optimize its three-dimensional geometry and compute key electronic descriptors. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap (ΔE) between the HOMO and LUMO is a critical indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity.
Another valuable tool derived from quantum calculations is the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution across the molecule's surface, identifying regions that are electron-rich (electronegative, susceptible to electrophilic attack) and electron-poor (electropositive, susceptible to nucleophilic attack). For this compound, the MEP would likely show negative potential (red/yellow areas) around the oxygen atoms of the carboxylic acid and methoxy (B1213986) groups, as well as the chlorine atoms, indicating these as sites for potential hydrogen bonding or electrophilic interaction. The hydrogen of the carboxylic acid would exhibit a strong positive potential (blue area), marking it as a primary site for deprotonation and interaction with negative centers. epstem.net
Table 1: Predicted Electronic Properties of Benzoic Acid Derivatives (Illustrative) Note: This table presents typical data obtained from DFT calculations for substituted benzoic acids and is for illustrative purposes. Actual values for this compound would require specific calculation.
| Parameter | Description | Typical Value Range |
|---|---|---|
| EHOMO (eV) | Energy of the Highest Occupied Molecular Orbital | -6.0 to -7.5 |
| ELUMO (eV) | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 to -2.5 |
| Energy Gap (ΔE) (eV) | Difference between LUMO and HOMO energies | 4.0 to 5.5 |
| Dipole Moment (Debye) | Measure of molecular polarity | 2.0 to 4.0 |
Molecular Docking Simulations to Predict Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme). nih.gov This method is fundamental in structure-based drug design for predicting binding affinity and understanding the molecular interactions that stabilize the ligand-receptor complex. nih.gov
In the context of this compound, docking simulations could be used to screen its binding potential against various biological targets. For instance, derivatives of 2,4-dichlorobenzoic acid have been investigated as inhibitors of enzymes like α-amylase and α-glucosidase, which are relevant targets for managing diabetes. nih.gov A typical docking study involves:
Preparation: Obtaining the 3D structures of the ligand (this compound) and the target protein (e.g., from the Protein Data Bank).
Simulation: Using a docking algorithm (like AutoDock Vina) to systematically sample different positions and conformations of the ligand within the protein's active site. nih.gov
Scoring and Analysis: Ranking the resulting poses based on a scoring function that estimates the binding free energy (affinity). The best-scoring poses are then analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and specific amino acid residues in the active site. nih.gov
The results of such simulations can predict whether this compound is likely to be an effective inhibitor and highlight which of its functional groups (the carboxylic acid, methoxy group, or chlorine atoms) are most critical for binding.
Table 2: Illustrative Molecular Docking Results for a Benzoic Acid Derivative Note: This table illustrates the type of data generated from a molecular docking study. The target and specific interactions are hypothetical for this compound.
| Target Protein (PDB ID) | Binding Affinity (kcal/mol) | Key Interacting Residues | Types of Interactions |
|---|---|---|---|
| α-Glucosidase (e.g., 3A4A) | -7.5 | Asp215, Arg442, His351 | Hydrogen Bond, Pi-Cation |
| α-Amylase (e.g., 1B2Y) | -6.8 | Asp197, Glu233, Trp59 | Hydrogen Bond, Hydrophobic |
Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics
While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the system over time. nih.gov MD simulations calculate the trajectory of atoms and molecules by solving Newton's equations of motion, providing insights into conformational flexibility, binding stability, and the influence of solvent. nih.gov
For a complex formed between this compound and a target protein, an MD simulation could:
Assess Binding Stability: By running a simulation for tens to hundreds of nanoseconds, researchers can observe whether the ligand remains stably bound in the active site or if it dissociates.
Analyze Conformational Changes: MD can reveal how the protein and ligand adapt their conformations to achieve an optimal fit, a phenomenon known as "induced fit."
Calculate Binding Free Energy: Advanced MD-based methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) can provide more accurate estimations of binding free energy than docking scores alone.
These simulations are computationally intensive but provide a much more realistic picture of the molecular interactions and the dynamic behavior of the ligand-protein complex at the atomic level.
De Novo Drug Design and Virtual Screening Approaches
Computational chemistry also provides powerful tools for discovering novel molecules.
Virtual Screening is a technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.gov A molecule like this compound could be identified from such a screen. Alternatively, its known structure could be used as a query in a "similarity search" to find other commercially available or virtual compounds with similar properties that might also be active.
De Novo Drug Design , meaning "from the beginning," involves the use of algorithms to design novel molecular structures with desired properties from scratch. mdpi.combiorxiv.org These methods can "grow" a molecule within the constraints of a protein's active site or piece together molecular fragments to create a new chemical entity. biorxiv.org The 2,4-dichlorobenzoic acid scaffold could serve as a starting fragment in a de novo design process, where a computational program suggests modifications—such as altering the position of the methoxy group or adding new functional groups—to optimize binding affinity and other desirable properties for a specific target. mdpi.com This approach fosters innovation by exploring a broader chemical space beyond existing compound libraries. mdpi.com
Environmental Fate and Biotransformation Studies of 2,4 Dichloro 3 Methoxybenzoic Acid
Biodegradation Pathways and Identification of Microbial Degraders
The biodegradation of chlorinated benzoic acid derivatives is a key process in their environmental dissipation. Although specific microbial degraders for 2,4-Dichloro-3-methoxybenzoic acid have not been documented, research on the closely related isomer, Dicamba (B1670444), provides significant insights.
Microorganisms capable of degrading chlorinated aromatic compounds are widespread in soil and aquatic environments. For instance, Pseudomonas paucimobilis has been isolated from a consortium of bacteria capable of utilizing Dicamba as a sole source of carbon. nih.gov This degradation was observed to occur over a range of concentrations, temperatures, and pH levels, with optimal degradation occurring at a pH of 6.5-7.0. nih.gov The process involves the stoichiometric release of chloride ions from the aromatic ring, indicating the cleavage of the carbon-chlorine bonds. nih.gov
Similarly, the biodegradation of the widely used herbicide 2,4-D has been extensively studied. Numerous bacterial and fungal strains have been identified as capable of degrading 2,4-D, including species of Sphingomonas, Pseudomonas, Cupriavidus, Achromobacter, Ochrobactrum, Mortierella, and Umbelopsis. researchgate.net The degradation pathway of 2,4-D is well-elucidated and typically begins with the cleavage of the side chain to form 2,4-dichlorophenol (B122985) (2,4-DCP). nih.gov This is followed by hydroxylation to form dichlorocatechol, which then undergoes ring cleavage and is further broken down into intermediates of the tricarboxylic acid cycle. nih.gov It is plausible that the biodegradation of this compound would proceed through similar initial steps of demethylation and dechlorination, followed by aromatic ring cleavage.
Anaerobic biodegradation is another critical pathway, especially in anoxic environments like saturated soils and groundwater. nih.gov Studies on 2,4-D in methanogenic conditions have shown its biotransformation to 4-chlorophenol (B41353) and phenol. wur.nl The rate of anaerobic degradation can be significantly influenced by the concentration of the compound. wur.nl
Table 1: Microbial Degraders of Related Chlorinated Aromatic Compounds
| Compound | Microbial Degrader | Environment |
| Dicamba (3,6-Dichloro-2-methoxybenzoic acid) | Pseudomonas paucimobilis | Soil/Water Consortium |
| 2,4-Dichlorophenoxyacetic acid (2,4-D) | Sphingomonas sp., Pseudomonas sp., Cupriavidus sp. | Soil |
Abiotic Degradation Mechanisms (e.g., photolysis, hydrolysis)
Abiotic degradation processes, particularly photolysis and hydrolysis, are significant in the environmental fate of many organic pollutants.
Photolysis: Photodegradation is a major pathway for the transformation of certain pesticides in the environment. semanticscholar.org Studies on Dicamba have shown that it is susceptible to photolysis in aqueous solutions when exposed to UV light. semanticscholar.orgnsf.gov The photolytic half-life of Dicamba in aqueous solution at pH 7 was found to be as short as 43.3 minutes under specific laboratory conditions. nsf.govrsc.org The primary photoproducts of Dicamba involve the substitution of chlorine atoms with hydroxyl groups. semanticscholar.org One unexpected product results from an oxidation reaction that does not occur in the absence of oxygen. semanticscholar.org When irradiated on solid supports like clay, a wider range of intermediate products can be formed through reactions such as methylation, decarboxylation, chlorination, dechlorination, and hydroxylation. semanticscholar.org
Hydrolysis: Hydrolysis is another potential abiotic degradation pathway. While Dicamba is reported to be resistant to hydrolysis under normal conditions semanticscholar.org, other chlorinated aromatic compounds can undergo hydrolysis, particularly at alkaline pH. For instance, dichloroacetamide safeners, which are often co-formulated with herbicides, can undergo base-mediated hydrolysis involving the cleavage of the amide bond. nih.gov Given that this compound is a carboxylic acid, its susceptibility to hydrolysis would likely be low under typical environmental pH conditions. However, extreme pH conditions could potentially lead to some degree of transformation.
Transformation Products and Their Environmental Implications
The transformation of parent compounds like this compound can lead to the formation of various byproducts with their own environmental significance.
Based on studies of Dicamba, the primary transformation products from photolysis are hydroxylated derivatives where chlorine atoms are replaced by -OH groups. semanticscholar.org In the presence of oxygen, further oxidation can lead to the formation of other products. semanticscholar.org When adsorbed to surfaces like clay, a more complex mixture of transformation products can be generated, including methylated, decarboxylated, and further chlorinated or dechlorinated compounds. semanticscholar.org
For 2,4-D, a major degradation product is 2,4-dichlorophenol (2,4-DCP). nih.gov Other identified intermediates in its degradation pathway include chlorohydroquinone, 1,2,4-benzenetriol, and 2,4-dichloroanisole. researchgate.net The formation of such transformation products is a critical consideration in environmental risk assessment, as they may exhibit different toxicity and persistence compared to the parent compound.
Table 2: Potential Transformation Products of Related Compounds
| Parent Compound | Transformation Process | Potential Transformation Products |
| Dicamba (3,6-Dichloro-2-methoxybenzoic acid) | Photolysis | Hydroxylated Dicamba, Oxidized products |
| Dicamba (adsorbed on clay) | Photolysis | Methylated, decarboxylated, (de)chlorinated products |
| 2,4-Dichlorophenoxyacetic acid (2,4-D) | Biodegradation | 2,4-Dichlorophenol, Chlorohydroquinone, 2,4-Dichloroanisole |
Bioavailability and Mobility in Environmental Compartments
The bioavailability and mobility of a chemical in the environment determine its potential for transport and exposure to non-target organisms. These properties are influenced by the compound's physical and chemical characteristics and its interactions with soil and water.
For compounds like 2,4-D, which is an acid, its mobility in soil is highly dependent on the soil pH. In its anionic form at higher pH, it is more mobile and prone to leaching into groundwater. nih.gov Conversely, in acidic soils, it is more likely to be adsorbed to soil particles, reducing its mobility. The terrestrial mobility of 2,4-D is considered high, which increases its potential to contaminate groundwater systems. nih.gov
The persistence of these compounds can also vary significantly with environmental conditions. For example, the aerobic soil half-life of 2,4-D is relatively short (around 6.2 days), but under anoxic conditions, it can be much more persistent, with a half-life ranging from 41 to 333 days. nih.gov Given the structural similarities, this compound is also likely to exhibit pH-dependent mobility and greater persistence in anoxic environments.
Future Research Directions and Translational Perspectives for 2,4 Dichloro 3 Methoxybenzoic Acid
Exploration of Novel Therapeutic and Agrochemical Applications
The structural motifs present in 2,4-Dichloro-3-methoxybenzoic acid are analogous to those found in various biologically active compounds, suggesting a strong rationale for exploring its potential in both therapeutic and agrochemical contexts.
Therapeutic Potential: Derivatives of similar chlorinated and sulfonated benzoic acids have been investigated as potential inhibitors of human carbonic anhydrase (hCA) isoforms that are associated with tumors. nih.govunibs.it This suggests that this compound and its derivatives could be promising candidates for the development of novel anticancer agents. Future research should involve synthesizing a library of related compounds and screening them for inhibitory activity against various hCA isoforms, particularly those implicated in cancer progression like hCA IX and XII. nih.gov Furthermore, the general structural class of substituted benzoic acids serves as a versatile building block in medicinal chemistry for developing a wide range of molecules with potential therapeutic applications, including antimicrobial and anti-inflammatory properties. mdpi.com
Agrochemical Potential: In the agrochemical sector, structurally related compounds such as Dicamba (B1670444) (3,6-dichloro-2-methoxybenzoic acid) and 2,4-Dichlorophenoxyacetic acid (2,4-D) are widely used as selective herbicides. nih.govwikipedia.orgmt.govwikipedia.org These synthetic auxins disrupt normal growth processes in broadleaf weeds. nih.govmt.gov The specific isomeric structure of this compound warrants investigation into its own herbicidal properties. Future studies should assess its efficacy against a spectrum of weed species, its selectivity towards crops, and its mode of action. It may offer a different spectrum of control or improved environmental properties compared to existing herbicides.
| Potential Application Area | Rationale / Structural Analogy | Proposed Research Direction |
|---|---|---|
| Anticancer Therapeutics | Analogy to sulfonamide derivatives of dichlorobenzoic acid investigated as carbonic anhydrase inhibitors. nih.govunibs.it | Synthesis of derivatives and screening against tumor-associated carbonic anhydrase isoforms (e.g., hCA IX, XII). |
| Agrochemicals (Herbicides) | Structural similarity to the selective herbicides Dicamba and 2,4-D. nih.govwikipedia.orgmt.gov | Efficacy testing against broadleaf weeds, crop selectivity studies, and investigation of its mode of action as a potential synthetic auxin. |
| Antimicrobial Agents | Substituted benzoic acids are common scaffolds in the development of novel antimicrobial compounds. mdpi.com | Screening of the compound and its derivatives against a panel of pathogenic bacteria and fungi. |
Integration of Advanced Omics Technologies in Biological Studies
To fully understand the biological impact of this compound, future research must integrate advanced "omics" technologies. These high-throughput methods provide a global view of molecular changes within a cell or organism, offering deep insights into mechanisms of action and potential biomarkers. biobide.comnih.gov
Transcriptomics: Analyzing the complete set of RNA transcripts can reveal which genes are up- or down-regulated in response to treatment with the compound. This can help identify the cellular pathways affected, for instance, in a cancer cell or a target weed species.
Proteomics: The large-scale study of proteins can identify the molecular targets of this compound. biobide.com By observing changes in protein expression or post-translational modifications, researchers can pinpoint the specific proteins that interact with the compound, leading to a biological effect.
Metabolomics: This discipline explores the complete set of small-molecule metabolites. biobide.com In an agricultural context, metabolomics can be used to study the degradation pathway of the compound in soil and identify its metabolites. In a therapeutic context, it can reveal how the compound alters cellular metabolism in target cells.
Integrating multi-omics data can create a comprehensive picture of the compound's biological activity, from gene to protein to metabolic function, accelerating the discovery of its mechanism of action and facilitating biomarker identification for diagnostics or treatment response. researchgate.netnih.gov
Development of Sustainable and Green Chemistry Synthetic Routes
The industrial production of chlorinated aromatic compounds often relies on traditional synthetic methods that may involve harsh conditions or environmentally persistent reagents. A key future direction is the development of sustainable and green synthetic routes for this compound.
Traditional synthesis methods for related compounds can involve multi-step processes using reagents like chlorosulfonic acid and solvents that pose environmental challenges. patsnap.comgoogle.com Green chemistry principles aim to reduce waste, use less hazardous substances, and improve energy efficiency. researchgate.net
Future research should focus on:
Catalytic Processes: Exploring novel catalysts that can achieve high yields and selectivity under milder conditions. This includes investigating biocatalysts, such as enzymes, which can offer high specificity and operate in aqueous environments. nih.gov
Solvent-Free Reactions: Developing methods that minimize or eliminate the use of volatile organic solvents, for example, by using air oxidation in the absence of a solvent. researchgate.net
Atom Economy: Designing synthetic pathways that maximize the incorporation of all materials used in the process into the final product, thus reducing waste.
Renewable Feedstocks: Investigating the potential for using bio-based starting materials to reduce reliance on petrochemical sources.
| Synthesis Aspect | Traditional Approach | Potential Green Chemistry Alternative |
|---|---|---|
| Catalysis | Use of stoichiometric, often corrosive, reagents (e.g., AlCl₃, chlorosulfonic acid). patsnap.comresearchgate.net | Development of recyclable catalysts; exploration of biocatalytic routes using enzymes. researchgate.netnih.gov |
| Solvents | Reliance on volatile organic solvents or lower fatty acids like acetic acid. google.com | Solvent-free reaction conditions or use of environmentally benign solvents like water or ethanol. researchgate.netwhiterose.ac.uk |
| Reaction Conditions | High temperatures and pressures may be required. google.com | Microwave-assisted synthesis to reduce reaction times; ambient temperature and pressure reactions. researchgate.net |
| Waste Generation | Production of significant amounts of corrosive or hazardous waste streams. researchgate.net | High atom economy processes that minimize by-product formation. |
Addressing Knowledge Gaps in Structure-Function Relationships
A fundamental aspect of future research will be to systematically investigate the structure-function relationships of this compound and its derivatives. Understanding how specific structural modifications influence biological activity is crucial for designing more potent and selective molecules.
Key areas for investigation include:
Quantitative Structure-Activity Relationship (QSAR): Developing computational 3D-QSAR models can help identify the key steric and electronic features of the molecule that are critical for its biological activity. ijddd.com These models can predict the activity of novel, unsynthesized derivatives, guiding rational drug or herbicide design.
Pharmacophore Identification: This involves identifying the essential three-dimensional arrangement of functional groups required for biological activity. ijddd.com For this compound, this would involve determining the importance of the chlorine atoms' positions, the methoxy (B1213986) group, and the carboxylic acid for target binding.
Molecular Docking: In silico docking studies can be used to predict how derivatives of the compound bind to the active site of potential protein targets, such as carbonic anhydrases or auxin-binding proteins. nih.gov This can help explain observed activities and guide the design of analogues with improved binding affinity.
By systematically modifying the scaffold—for example, by altering the position of the substituents, replacing chlorine with other halogens, or modifying the methoxy group—and correlating these changes with biological activity, a clear picture of the structure-function relationship can be established.
| Structural Feature | Hypothesized Role | Investigative Approach |
|---|---|---|
| Chlorine Atoms (Positions 2 and 4) | Influence electronic properties and steric fit within a target's binding pocket; contribute to lipophilicity. | Synthesize analogues with different halogen substitutions (F, Br) or altered positions to assess impact on activity. |
| Methoxy Group (Position 3) | May act as a hydrogen bond acceptor; influences steric and electronic profile. | Create derivatives with other alkoxy groups (ethoxy, propoxy) or a hydroxyl group to probe the importance of size and hydrogen-bonding capacity. |
| Carboxylic Acid Group | Likely a key interaction point (e.g., ionic bond or hydrogen bond donor/acceptor) with the biological target. | Esterify or convert to an amide to determine if the acidic proton is essential for activity. |
Q & A
Basic Research Questions
Q. What are the standard methods for synthesizing 2,4-dichloro-3-methoxybenzoic acid, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves chlorination and methoxylation of benzoic acid derivatives. For example, sodium hypochlorite in 1,4-dioxane can facilitate regioselective chlorination of precursor molecules, followed by methoxylation using methylating agents like dimethyl sulfate under alkaline conditions . Optimization includes controlling temperature (e.g., 0–5°C for chlorination) and stoichiometric ratios to minimize byproducts. Purity is verified via HPLC or GC-MS, as referenced in chromatographic data for similar compounds .
Q. How can researchers purify this compound to >95% purity?
- Methodological Answer : Recrystallization using ethanol/water mixtures or toluene is effective. Column chromatography (silica gel, hexane/ethyl acetate gradient) resolves impurities, with purity confirmed by melting point analysis (mp ~122–124°C, as seen in structurally related dichloro-methoxybenzoic acids) . TLC (Rf ~0.3 in 3:1 hexane:EtOAc) provides preliminary purity assessment.
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : ¹H NMR (DMSO-d6) shows aromatic protons at δ 7.2–7.8 ppm, methoxy singlet at δ 3.9 ppm, and carboxylic acid proton at δ 13.1 ppm. ¹³C NMR confirms carbonyl (δ ~170 ppm) and methoxy (δ ~56 ppm) groups .
- FT-IR : Peaks at ~1680 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-O of methoxy group) .
- Mass Spectrometry : ESI-MS m/z ~235 [M-H]⁻ .
Advanced Research Questions
Q. How does the electron-withdrawing effect of chlorine substituents influence the acidity and reactivity of this compound?
- Methodological Answer : The chlorine atoms at positions 2 and 4 enhance acidity (pKa ~2.5–3.0) via inductive effects, measured by potentiometric titration. Reactivity in nucleophilic acyl substitution (e.g., esterification) is accelerated compared to non-halogenated analogs. Computational studies (DFT) can model charge distribution, referencing PubChem’s electrostatic potential maps for related dichlorobenzoic acids .
Q. What strategies mitigate conflicting spectral data (e.g., NMR shifts) between synthetic batches?
- Methodological Answer : Contradictions often arise from residual solvents or tautomeric forms. Deuterated solvents (e.g., DMSO-d6 vs. CDCl3) standardize shifts. 2D NMR (COSY, HSQC) resolves overlapping signals, while X-ray crystallography (as used for 3,5-dichloro-4-hydroxybenzoic acid) confirms tautomerism . Cross-validate with NIST Chemistry WebBook data .
Q. How can regioselective functionalization of the benzene ring be achieved for derivative synthesis?
- Methodological Answer : Directed ortho-metalation (DoM) using methoxy as a directing group enables selective C-5 or C-6 substitution. For example, LDA-mediated lithiation at -78°C followed by quenching with electrophiles (e.g., DMF for formylation) yields 5-substituted derivatives. Monitor via in-situ IR to track reaction progression .
Q. What analytical methods are suitable for detecting trace impurities in this compound?
- Methodological Answer : UPLC-PDA (C18 column, 0.1% HCOOH/ACN gradient) detects impurities at <0.1%. LC-MS/MS identifies structural analogs (e.g., dichloro-dimethoxy byproducts) via fragmentation patterns. Compare retention times with EPA DSSTox library entries .
Experimental Design & Data Analysis
Q. How to design a stability study for this compound under varying pH conditions?
- Methodological Answer : Prepare buffers (pH 1–13), incubate samples at 25°C/40°C, and monitor degradation via HPLC at 254 nm. Kinetic modeling (Arrhenius equation) predicts shelf life. For hydrolytic degradation, track loss of parent compound and formation of 2,4-dichloro-3-hydroxybenzoic acid .
Q. What computational tools predict the environmental toxicity of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
